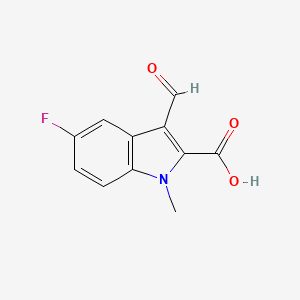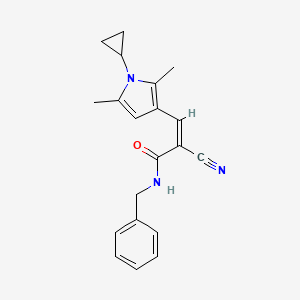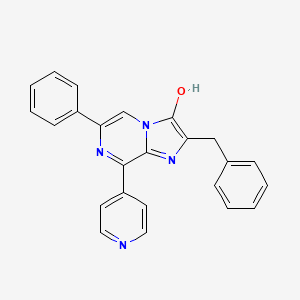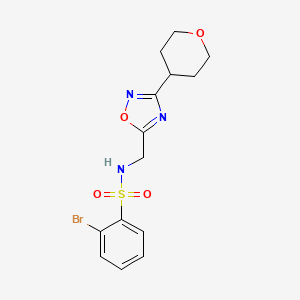
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid is a chemical compound with the CAS Number: 893731-39-0 . It has a molecular weight of 221.19 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid . The InChI code is 1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .科学的研究の応用
Anticancer Properties
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid has shown promise as a potential anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth. Researchers have investigated its effects on specific cancer cell lines, exploring mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to fully understand its potential in cancer therapy .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its ability to inhibit microbial growth and biofilm formation. The unique substitution pattern on the indole ring contributes to its effectiveness against different strains. Researchers are keen on optimizing its structure for enhanced antimicrobial activity .
Anti-inflammatory Applications
Inflammation plays a crucial role in various diseases. 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific receptors or enzymes. Investigating its potential as an anti-inflammatory drug remains an active area of research .
Heterocyclic Synthesis
Indole derivatives are essential building blocks in organic synthesis. Researchers have explored novel synthetic routes to access 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid and related compounds. These methods involve functional group transformations, cyclizations, and regioselective reactions. The resulting indole derivatives can serve as intermediates for further chemical transformations .
Photophysical Properties
The absorption and emission properties of this compound make it interesting for applications in optoelectronics and materials science. Researchers have investigated its fluorescence behavior, quantum yield, and photostability. By modifying its structure, it could find use in organic light-emitting diodes (OLEDs) or fluorescent sensors .
Drug Delivery Systems
Indole-based compounds have been explored as carriers for drug delivery. Their ability to interact with biological systems, stability, and biocompatibility make them attractive candidates. Researchers have functionalized 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid to create prodrugs or conjugates for targeted drug delivery. These systems aim to improve drug solubility, bioavailability, and tissue specificity .
Safety and Hazards
特性
IUPAC Name |
5-fluoro-3-formyl-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFDJYQJDBABU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid | |
CAS RN |
893731-39-0 |
Source


|
| Record name | 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)

![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)
![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)


![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)





